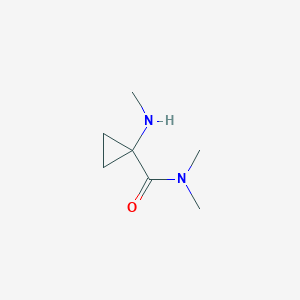![molecular formula C6H4BrN3S B2559803 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 2006278-02-8](/img/structure/B2559803.png)
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of thiadiazolo-pyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the thiadiazolo-pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets such as tryptophan 2,3-dioxygenase (tdo2), glutaminase (gls1), dipeptidyl peptidase iv (dpp-4), g protein-coupled receptor (gpr65), dna-dependent protein kinase (dna-pk), and methionine aminopeptidase 2 (metap-2) .
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a variety of downstream effects, including anticancer and antidiabetic activities .
Result of Action
Similar compounds have been reported to possess antibacterial properties and are utilized for treatment of hyperproliferative, inflammatory, and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound and its derivatives may interact with various enzymes and proteins . For instance, they have been found to act as inhibitors for tryptophan 2,3-dioxygenase (TDO2), glutaminase (GLS1), dipeptidyl peptidase IV (DPP-4), and DNA-dependent protein kinase (DNA-PK) . These interactions could potentially influence various biochemical reactions.
Cellular Effects
Based on its potential interactions with various enzymes and proteins, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) in the presence of a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazolo-pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alcohols.
Cycloaddition reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides to form complex tetracyclic systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Cycloaddition reactions: These reactions often require the generation of reactive intermediates such as azomethine ylides in situ, and are conducted under mild conditions.
Major Products Formed
Nucleophilic substitution: The major products are derivatives of this compound with various substituents replacing the bromine atom.
Cycloaddition reactions: The products are complex tetracyclic systems that incorporate the thiadiazolo-pyridine core.
Scientific Research Applications
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Nitro-[1,2,5]thiadiazolo[3,4-b]pyridine: Similar in structure but with a nitro group instead of a bromine atom.
7-Methyl-[1,2,5]selenadiazolo[3,4-b]pyridine: Contains selenium instead of sulfur in the ring structure.
Uniqueness
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQKQNSRGGZAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NSN=C12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)

![4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2559726.png)
![Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2559729.png)

![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)

![2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2559738.png)



![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2559743.png)
